molecular formula C12H8F2N2O2S B2935885 N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine CAS No. 866050-59-1

N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine

Cat. No.: B2935885
CAS No.: 866050-59-1
M. Wt: 282.26
InChI Key: JPYWNGCHUJGUSU-APSNUPSMSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound, N-(2,6-Difluorobenzoyl)-N′-[5-(Pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea, has been synthesized by the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate . The structure was characterized with X-ray crystallographic, NMR, MS, and IR techniques .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

The synthesis and characterization of related thiazole and benzothiazole derivatives have been extensively studied, indicating the interest in such compounds for their versatile chemical properties and potential applications. For example, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine demonstrates the methods and interest in creating complex molecules for further application in organic synthesis and material science (عبدالله محمد عسيري et al., 2010).

Catalysis

Thiazolium carbene-based catalysts, derived from vitamin B1, have been used for the N-formylation and N-methylation of amines, using CO2 as the carbon source. This indicates the role of thiazole derivatives in catalysis, particularly in sustainable and green chemistry applications (Shoubhik Das et al., 2016).

Antimicrobial Activities

The synthesis of thiazoles and their fused derivatives with antimicrobial activities highlights the potential of such compounds in pharmaceutical and biomedical research. The study by Wagnat W. Wardkhan et al. (2008) on the antimicrobial activities of newly synthesized thiazole derivatives showcases the relevance of these compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Materials Science

The electrochemical oxidation of primary amines in ionic liquid media, leading to the formation of an organic layer attached to electrode surfaces, presents an application of similar compounds in materials science, particularly in the modification and functionalization of surfaces for various technological applications (J. Ghilane et al., 2010).

Properties

IUPAC Name

[(Z)-1-(1,3-thiazol-2-yl)ethylideneamino] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2S/c1-7(11-15-5-6-19-11)16-18-12(17)10-8(13)3-2-4-9(10)14/h2-6H,1H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYWNGCHUJGUSU-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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